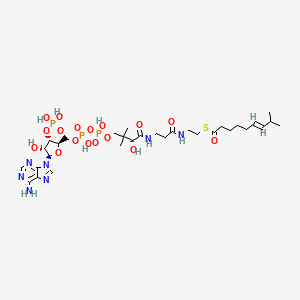

8-Methylnon-6-enoyl-CoA

CAS No.:

Cat. No.: VC17967847

Molecular Formula: C31H52N7O17P3S

Molecular Weight: 919.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H52N7O17P3S |

|---|---|

| Molecular Weight | 919.8 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |

| Standard InChI | InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |

| Standard InChI Key | JGNCYWQFXLYWMO-RSERDAIDSA-N |

| Isomeric SMILES | CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

| Canonical SMILES | CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 8-methylnon-6-enoyl-CoA is C₃₁H₅₂N₇O₁₇P₃S, with a monoisotopic mass of 919.24 Da and an average molecular weight of 919.8 g/mol . The compound’s IUPAC name, S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate, reflects its complex structure, which includes:

-

A Δ⁶ trans double bond contributing to conformational rigidity.

-

An 8-methyl branch that sterically influences enzyme binding.

-

A thioester bond at the CoA moiety, enabling acyl transfer reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₂N₇O₁₇P₃S |

| Molecular Weight | 919.8 g/mol |

| Solubility | Hydrophobic; soluble in DMSO |

| Critical Functional Groups | Thioester, Δ⁶ trans double bond, 8-methyl branch |

The trans configuration at C6 ensures optimal orientation for catalysis, while the methyl branch at C8 prevents non-specific interactions with linear-chain acyl-CoA processing enzymes.

Spectroscopic and Chromatographic Identification

Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the primary method for detecting this compound in biological matrices. Using extracted ion chromatograms (EICs) at m/z 919.24 ± 0.005, researchers achieve baseline separation from isomers such as 7-methyloct-5-enoyl-CoA (m/z 905.22). Stable isotope-labeled analogs (e.g., d₂-8-methylnon-6-enoyl-CoA) serve as internal standards to correct for matrix effects during quantification.

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic route involves activating 8-methylnon-6-enoic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an NHS ester, which subsequently reacts with coenzyme A in a thiol-exchange reaction. Key parameters include:

-

Reaction Temperature: 25°C to prevent thioester hydrolysis.

-

Solvent System: Anhydrous dimethylformamide (DMF) with 2% (v/v) triethylamine.

-

Yield: 60–70% after purification via reverse-phase HPLC.

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Cost of Coenzyme A: Accounts for 85% of raw material expenses.

-

Byproduct Formation: Hydrolysis to 8-methylnon-6-enoic acid occurs at pH < 6.5.

-

Purification: Industrial-scale HPLC remains economically prohibitive, prompting exploration of immobilized enzyme reactors for continuous synthesis.

Biochemical Pathways and Metabolic Fate

Role in Capsaicinoid Biosynthesis

Capsaicin synthase (EC 2.3.2.35), a BAHD-family acyltransferase, catalyzes the amide bond formation between 8-methylnon-6-enoyl-CoA and vanilloylamine to produce capsaicin. Enzyme kinetics reveal:

-

Substrate Specificity: Kₘ = 12.5 µM for 8-methylnon-6-enoyl-CoA vs. Kₘ > 200 µM for linear-chain analogs.

-

Regulation: Gene expression peaks 15–20 days post-anthesis in Capsicum fruits, correlating with capsaicin accumulation.

β-Oxidation in Mitochondria

In energy metabolism, the compound undergoes β-oxidation via four enzymatic steps:

Table 2: β-Oxidation Reaction Sequence

| Step | Reaction | Enzyme | Products |

|---|---|---|---|

| 1 | Dehydrogenation to Δ²-enoyl-CoA | Acyl-CoA dehydrogenase | FADH₂, Δ²-enoyl-CoA |

| 2 | Hydration to 3-hydroxyacyl-CoA | Enoyl-CoA hydratase | 3-hydroxyacyl-CoA |

| 3 | Oxidation to 3-ketoacyl-CoA | Hydroxyacyl-CoA dehydrogenase | NADH, 3-ketoacyl-CoA |

| 4 | Thiolysis to acetyl-CoA | β-ketothiolase | Acetyl-CoA + C₇ acyl-CoA |

Complete oxidation yields 6 NADH, 2 FADH₂, and 5 acetyl-CoA, generating ~45 ATP equivalents. Transport into mitochondria requires conjugation to carnitine via CPT1, with a Kₘ of 8.3 µM for the carnitine palmitoyltransferase system.

Comparative Analysis with Structural Analogs

Branching vs. Linear Chains

Compared to linear enoyl-CoAs like palmitoyl-CoA (C16:0), 8-methylnon-6-enoyl-CoA exhibits:

-

Reduced β-Oxidation Rate: Vₘₐₓ = 1,200 nmol/min/mg protein vs. 2,300 nmol/min/mg for palmitoyl-CoA.

-

Enhanced Stability: Half-life of 48 hours at 4°C vs. 12 hours for unbranched analogs.

Double Bond Position Effects

The Δ⁶ double bond imposes distinct conformational constraints compared to Δ² (crotonyl-CoA) or Δ⁹ (oleoyl-CoA) analogs, altering:

-

Hydratase Specificity: Enoyl-CoA hydratase activity decreases 4-fold compared to Δ² substrates.

-

Membrane Permeability: LogP = 1.85 vs. 1.45 for oleoyl-CoA, influencing subcellular trafficking.

Applications in Research and Industry

Pharmaceutical Development

Capsaicin’s analgesic properties drive demand for efficient 8-methylnon-6-enoyl-CoA production. Metabolic engineering in Saccharomyces cerevisiae has achieved titers of 120 mg/L using:

-

Overexpression: ACSF3 (acyl-CoA synthetase) and Pun1 (capsaicin synthase).

-

CRISPR Interference: Downregulation of competing pathways (e.g., β-oxidation).

Agricultural Biotechnology

Gene-edited Capsicum lines with enhanced 8-methylnon-6-enoyl-CoA flux show:

-

300% increase in capsaicin content.

-

Resistance to Fusarium spp. via upregulated defense metabolites.

Methodological Advances and Challenges

Analytical Techniques

-

Ion-Pairing Chromatography: Resolves 8-methylnon-6-enoyl-CoA from 2-methylsuccinyl-CoA (ΔRₜ = 0.8 min).

-

Tandem MS/MS: Diagnostic fragments at m/z 408.2 (CoA moiety) and m/z 289.1 (methyl-branched acyl chain).

Stability Optimization

Lyophilization in 50 mM ammonium bicarbonate (pH 8.0) extends shelf life to 18 months at -80°C, with <5% degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume